1-[2-(4-methylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-methylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea is a chemical compound with the following properties:
Molecular Formula: C23H22N2O3
Average Mass: 374.43 Da
ChemSpider ID: 4101202
Preparation Methods
Industrial Production Methods: Industrial-scale production methods for 1-[2-(4-methylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea are proprietary and may not be publicly disclosed. Typically, pharmaceutical or specialty chemical companies develop their own optimized processes for large-scale synthesis.
Chemical Reactions Analysis
Reactivity: 1-[2-(4-methylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea may undergo various chemical reactions, including:
Oxidation: Oxidative transformations of the aromatic rings or functional groups.
Reduction: Reduction of carbonyl groups or other functionalities.
Substitution: Nucleophilic substitution reactions at appropriate positions.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. common reagents include:
Base: For deprotonation or condensation reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products: The major products formed during these reactions would vary based on the specific reaction conditions and starting materials.
Scientific Research Applications
Chemistry: As a fluorescent probe or labeling agent.
Biology: In cell imaging studies due to its xanthene fluorophore.
Medicine: Investigated for potential therapeutic effects (specific applications would require further research).
Industry: In the development of novel materials or dyes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Properties
Molecular Formula |
C23H22N2O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea |
InChI |
InChI=1S/C23H22N2O3/c1-16-10-12-17(13-11-16)27-15-14-24-23(26)25-22-18-6-2-4-8-20(18)28-21-9-5-3-7-19(21)22/h2-13,22H,14-15H2,1H3,(H2,24,25,26) |
InChI Key |
OCDBOAAYXMWSIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.